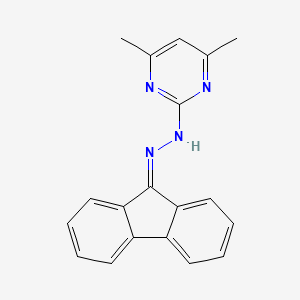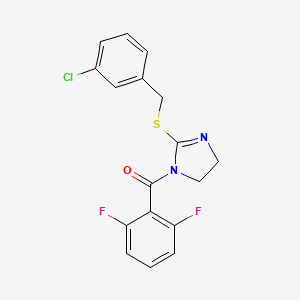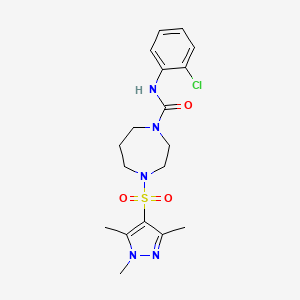
N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide" is a chemical entity that appears to be related to the field of heterocyclic chemistry and sulfonamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, as mentioned in the first paper, is achieved through hydrolytic cleavage or condensation reactions . Although the target compound is not explicitly synthesized in these papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities in the pyrazole moiety and the presence of a sulfonamide group.
Molecular Structure Analysis
The molecular structure of the target compound would likely consist of a diazepane ring, a pyrazole ring, and a chlorophenyl group, all connected through a sulfonamide linkage. The presence of these functional groups suggests a complex three-dimensional structure that could be analyzed using spectroscopic techniques such as NMR and IR, similar to the methods used to confirm the structure of the macrocyclic aromatic ether sulfone in the second paper .
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from the reactivity of similar structures. The first paper describes the reaction of pyrazole derivatives with thiols to form tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This suggests that the target compound might also undergo nucleophilic substitution reactions with thiols or other nucleophiles, potentially leading to the formation of new heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of the chlorophenyl group suggests potential for aromatic interactions, while the sulfonamide and carboxamide functionalities imply the possibility of hydrogen bonding. These interactions would affect the compound's solubility, melting point, and other physicochemical properties. The macrocyclic compound described in the second paper demonstrates the importance of functional groups in determining properties, as the carboxylic groups were used to synthesize polyamides .
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study demonstrated the potential antibacterial and antifungal activities of related compounds, highlighting their relevance in addressing microbial resistance (Sowmya et al., 2018).
Antiobesity Applications : Compounds structurally similar to the one have been synthesized and evaluated for appetite suppression and body weight reduction, indicating their potential use in antiobesity treatments (Srivastava et al., 2007).
Anticancer Agents : Novel diazepane derivatives have shown promising anticancer activity, suggesting the potential of these compounds in cancer therapy (Teimoori et al., 2011).
Molecular Interaction Studies : Research on analogs of this compound has provided insights into molecular interactions with biological receptors, which is crucial for drug development (Shim et al., 2002).
Structure and Synthesis of Analogues : Various studies have focused on synthesizing and characterizing structural analogs, enhancing understanding of their physical and chemical properties (Lv et al., 2013).
Development of Chymase Inhibitors : Research has identified novel scaffolds for human chymase inhibitors, contributing to the development of treatments for related health conditions (Tanaka et al., 2007).
Pharmacological Probes : Pyrazole derivatives have been explored as potential pharmacological probes, which can be instrumental in drug discovery and development processes (Lan et al., 1999).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O3S/c1-13-17(14(2)22(3)21-13)28(26,27)24-10-6-9-23(11-12-24)18(25)20-16-8-5-4-7-15(16)19/h4-5,7-8H,6,9-12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXNHOLJKCRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)
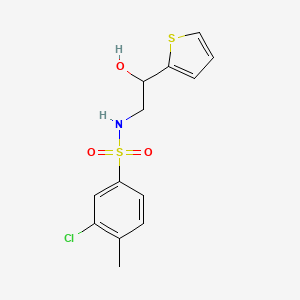
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)

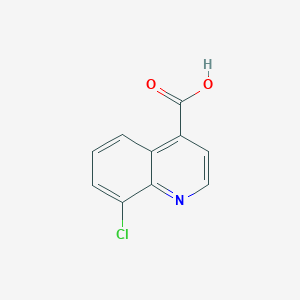
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)
![4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3011059.png)
![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)
